![molecular formula C5H12ClNO2 B2472526 (3S,5S)-Piperidine-3,5-diol hydrochloride CAS No. 2445749-90-4](/img/structure/B2472526.png)
(3S,5S)-Piperidine-3,5-diol hydrochloride
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Overview
Description
(3S,5S)-Piperidine-3,5-diol hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperidine derivative that has two hydroxyl groups attached to its structure.
Scientific Research Applications
Piperidine and Piperazine in Medical Research
Antidepressants and Serotonin Receptors : Piperidine and piperazine derivatives are significant in the modulation of serotonin receptors, which is crucial for developing antidepressants. The 5-HT1A receptor is a focal point in understanding the treatment of depression, where compounds with piperidine and piperazine structures, such as (3S,5S)-Piperidine-3,5-diol hydrochloride, may play a role. These compounds are found in various antidepressants targeting the 5-HT1A receptor, indicating their importance in managing depression and possibly other neurological disorders (Wang et al., 2019).
Cognitive Disorders and Alzheimer’s Disease : Donepezil, a piperidine derivative, is noted for its effectiveness in treating cognitive disorders such as Alzheimer's disease. This application showcases the potential of piperidine derivatives in enhancing cognitive functions and managing symptoms of neurological diseases (Román & Rogers, 2004).
Piperidine Alkaloids in Traditional Medicine : The piperidine group of alkaloids, found in various plants, has been explored for its medicinal properties, including analgesic, antibacterial, and anticancer activities. This highlights the potential of piperidine derivatives in developing new therapeutics (Singh et al., 2021).
Mechanism of Action
Target of Action
It is structurally similar to saxagliptin , a known Dipeptidyl peptidase-4 (DPP-4) inhibitor . DPP-4 is an enzyme that plays a significant role in glucose metabolism, making it a crucial target for managing type 2 diabetes mellitus .
Mode of Action
Saxagliptin forms a reversible, histidine-assisted covalent bond with the S630 hydroxyl oxygen on DPP-4 . This interaction inhibits the enzymatic function of DPP-4, leading to increased levels of incretin hormones, enhanced glucose-dependent insulin secretion, and decreased glucagon secretion .
Biochemical Pathways
They prolong the action of incretin hormones, enhancing insulin release, inhibiting glucagon secretion, and thereby reducing hepatic glucose production .
Pharmacokinetics
Similar compounds like saxagliptin are known to be well absorbed and eliminated slowly, with an elimination half-life of approximately 42 minutes .
Result of Action
Based on the action of similar dpp-4 inhibitors, we can infer that it likely results in improved glycemic control, making it potentially useful in the management of type 2 diabetes mellitus .
properties
IUPAC Name |
(3S,5S)-piperidine-3,5-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-4-1-5(8)3-6-2-4;/h4-8H,1-3H2;1H/t4-,5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMQNKGWCODIJN-FHAQVOQBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CNC[C@H]1O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,5S)-Piperidine-3,5-diol hydrochloride | |
CAS RN |
2445749-90-4 |
Source
|
Record name | (3S,5S)-piperidine-3,5-diol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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